molecular formula C18H16BrP B8712068 Triphenylphosphonium bromide

Triphenylphosphonium bromide

Cat. No. B8712068
M. Wt: 343.2 g/mol
InChI Key: CMSYDJVRTHCWFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04346040

Procedure details

Anethole is synthesized starting from anisaldehyde in the presence of potassium carbonate and ethyle triphenyl phosphonium bromide in dioxane-1,4.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[CH:5][C:6]([CH:9]=O)=[CH:7][CH:8]=1.C(=O)([O-])[O-].[K+].[K+].[Br-].[C:18]1([PH+](C2C=CC=CC=2)C2C=CC=CC=2)C=CC=C[CH:19]=1>C1OCCOC1>[C:3]1([O:2][CH3:1])[CH:4]=[CH:5][C:6]([CH:9]=[CH:18][CH3:19])=[CH:7][CH:8]=1 |f:1.2.3,4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC=1C=CC(=CC1)C=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Br-].C1(=CC=CC=C1)[PH+](C1=CC=CC=C1)C1=CC=CC=C1
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1COCCO1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=C(C=CC)C=C1)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.